2-Oxoadamantane-1-carboxamide
Description
2-Oxoadamantane-1-carboxamide is a bicyclic carboxamide derivative characterized by its adamantane backbone substituted with a carboxamide group at position 1 and a ketone (oxo) group at position 2. This compound belongs to the adamantane family, a class of rigid, diamondoid hydrocarbons known for their stability and diverse pharmacological applications. The structural rigidity of adamantane derivatives often enhances binding affinity to biological targets, making them valuable in drug discovery .
The synthesis of this compound involves multi-step reactions starting from adamantane-1-carbonyl chloride. Key intermediates include N-o-tolylcycloadamantanecarboxamide (2) and 2-adamantane-1H-indol-5-amine (3), followed by oxalyl chloride treatment to form the oxoacetyl chloride intermediate (4). Subsequent reactions with substituted amines yield the final carboxamide derivatives (5a–y) .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14) |
InChI Key |
VZKFGHWXBWYJAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Oxoadamantane-1-carboxamide with structurally or functionally related adamantane derivatives, focusing on molecular properties, synthesis routes, and biological activities.
Key Observations:
N-substituted derivatives (e.g., 5a–y) exhibit enhanced cytotoxicity, suggesting that electron-withdrawing groups (e.g., oxo) and aromatic amines synergize to disrupt cancer cell proliferation .
Synthetic Flexibility :
- This compound derivatives are synthesized via modular routes, enabling diverse substitutions at the carboxamide position. This contrasts with Memantine, which requires simpler alkylation steps .
Pharmacological Profiles :
- Unlike Memantine, which targets neurological pathways, this compound derivatives show broad-spectrum anticancer activity, likely due to apoptosis induction via caspase-3/7 activation .
- Adamantane-1-carboxylic acid lacks significant bioactivity but serves as a critical precursor for carboxamide and ester derivatives .
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